molecular formula C4H10N2 B1341044 (2-Methylprop-2-en-1-yl)hydrazine CAS No. 146097-28-1

(2-Methylprop-2-en-1-yl)hydrazine

Cat. No. B1341044
CAS RN: 146097-28-1
M. Wt: 86.14 g/mol
InChI Key: WKWPTGYQIHKPSJ-UHFFFAOYSA-N
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Description

“(2-Methylprop-2-en-1-yl)hydrazine” is a chemical compound with the molecular formula C4H10N2 . It has a molecular weight of 86.14 .


Synthesis Analysis

There is a paper that discusses the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide which proceeds in hydrazine hydrate–alkali medium and leads to the formation of thiophene and pyrrole derivatives . This could potentially be a method for synthesizing “this compound”, but more research would be needed to confirm this.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H10N2/c1-4(2)3-6-5/h6H,1,3,5H2,2H3 .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 86.14 and a molecular formula of C4H10N2 .

Scientific Research Applications

Heterocyclic Chemistry

  • Fused Tetracyclic Heterocycles Synthesis : (2-Methylprop-2-en-1-yl)hydrazine has been utilized in the synthesis of fused tetracyclic heterocycles, which are compounds consisting of four five-membered rings with two nitrogen heteroatoms. This process involves a thermally initiated intramolecular criss-cross cycloaddition of symmetrical homoallenyl azines, derived from reactions involving this compound (Zachová, Man, Nečas, & Potáček, 2005).

Fluorescent Probing and Sensing

  • Fluorescent Probe for Hydrazine Detection : The compound has been incorporated in the development of a ratiometric fluorescent probe for N2H4 (hydrazine) detection, which is essential in environmental and biological contexts due to hydrazine's toxicity. This probe utilizes dicyanoisophorone as the fluorescent group and has shown effectiveness in measuring hydrazine in water samples and biological systems (Zhu et al., 2019).
  • Hydrazine-Selective Fluorescent Turn-On Probe : A specific turn-on fluorescent probe named HyP-2 was developed for hydrazine detection. This probe, based on ortho-methoxy-methyl-ether (o-MOM) assisted retro-aza-Henry type reaction, demonstrates high selectivity and sensitivity, applicable in various practical settings such as soil analysis and water assays (Jung, Park, Kang, & Kim, 2019).

Crystal and Molecular Structure Analysis

  • Crystal Structure Analysis of Hydrazine Derivatives : The compound has been used in the synthesis of hydrazine derivatives for crystal structure analysis. This involves understanding the stabilization of crystals through hydrogen bonding interactions and analyzing the molecular orbital energy gap for charge transfer interactions (Sivajeyanthi et al., 2017).

Future Directions

The future directions for research on “(2-Methylprop-2-en-1-yl)hydrazine” could include further studies on its synthesis, chemical reactions, and potential applications. The heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide in hydrazine hydrate–alkali medium presents an interesting avenue for future research .

properties

IUPAC Name

2-methylprop-2-enylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-4(2)3-6-5/h6H,1,3,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWPTGYQIHKPSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586232
Record name (2-Methylprop-2-en-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146097-28-1
Record name (2-Methylprop-2-en-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylprop-2-en-1-yl)hydrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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